molecular formula C14H13NO3 B1626195 Ethyl 3-Oxo-3-(6-quinolyl)propanoate CAS No. 858646-09-0

Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Cat. No.: B1626195
CAS No.: 858646-09-0
M. Wt: 243.26 g/mol
InChI Key: YSGRFRZNMXBSBW-UHFFFAOYSA-N
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Description

Ethyl 3-Oxo-3-(6-quinolyl)propanoate is a chemical compound with the molecular formula C14H13NO3 It is known for its unique structure, which includes a quinoline ring attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-Oxo-3-(6-quinolyl)propanoate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 6-quinolinecarboxaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Oxo-3-(6-quinolyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-Oxo-3-(6-quinolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-Oxo-3-(6-quinolyl)propanoate involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

Ethyl 3-Oxo-3-(6-quinolyl)propanoate can be compared with other similar compounds, such as:

  • Ethyl 3-Oxo-3-(2-quinolyl)propanoate
  • Ethyl 3-Oxo-3-(3-quinolyl)propanoate
  • Ethyl 3-Oxo-3-(4-quinolyl)propanoate

These compounds share a similar quinoline structure but differ in the position of the substituent on the quinoline ring

Properties

IUPAC Name

ethyl 3-oxo-3-quinolin-6-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)11-5-6-12-10(8-11)4-3-7-15-12/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGRFRZNMXBSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461305
Record name Ethyl 3-Oxo-3-(6-quinolyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858646-09-0
Record name Ethyl 3-Oxo-3-(6-quinolyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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